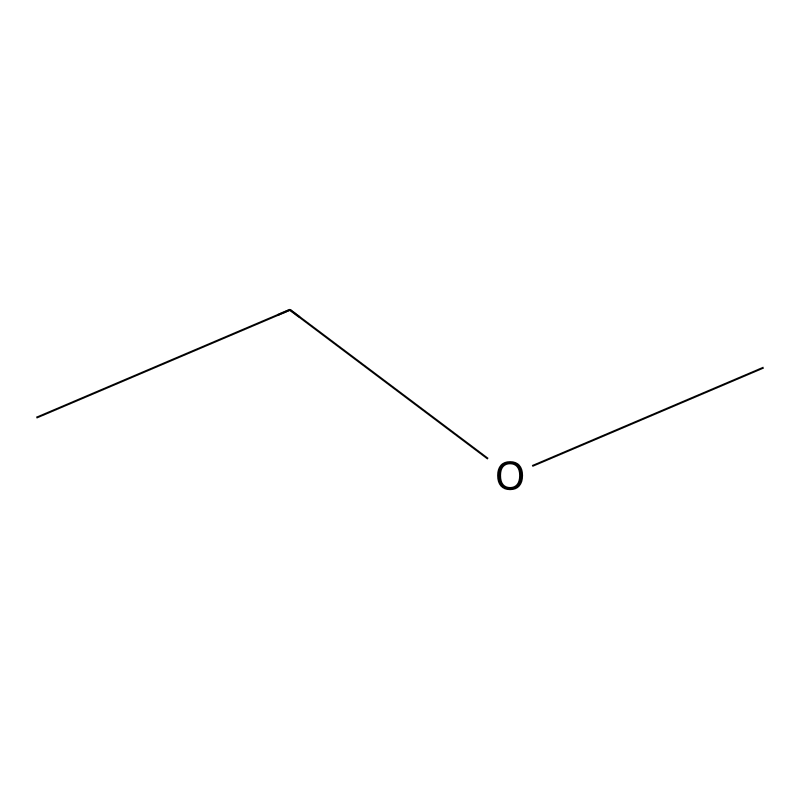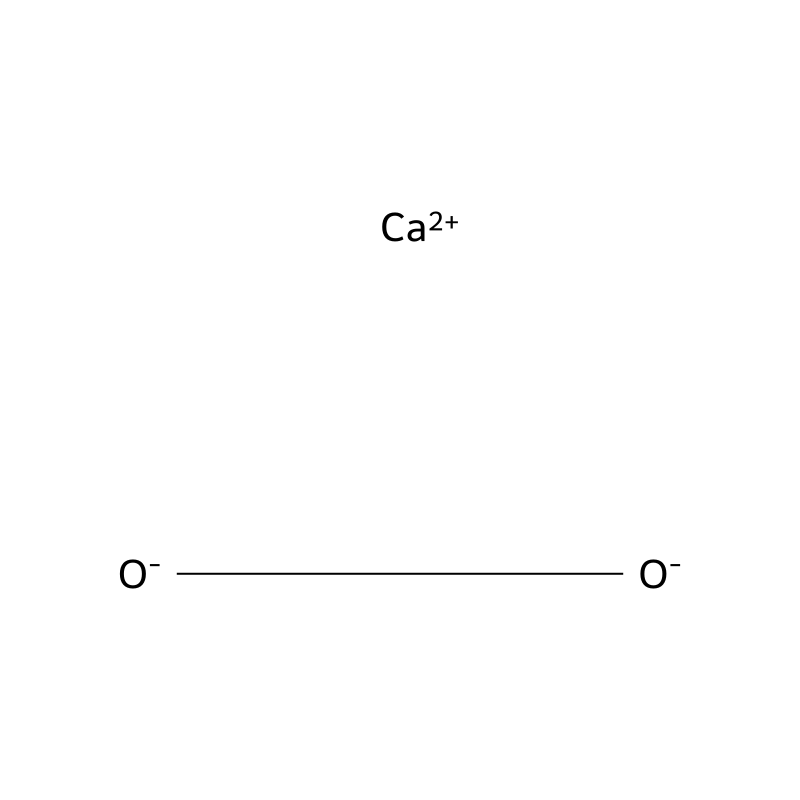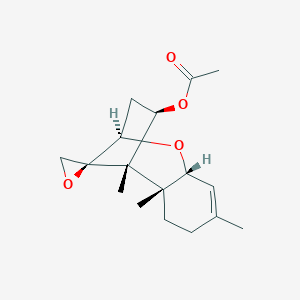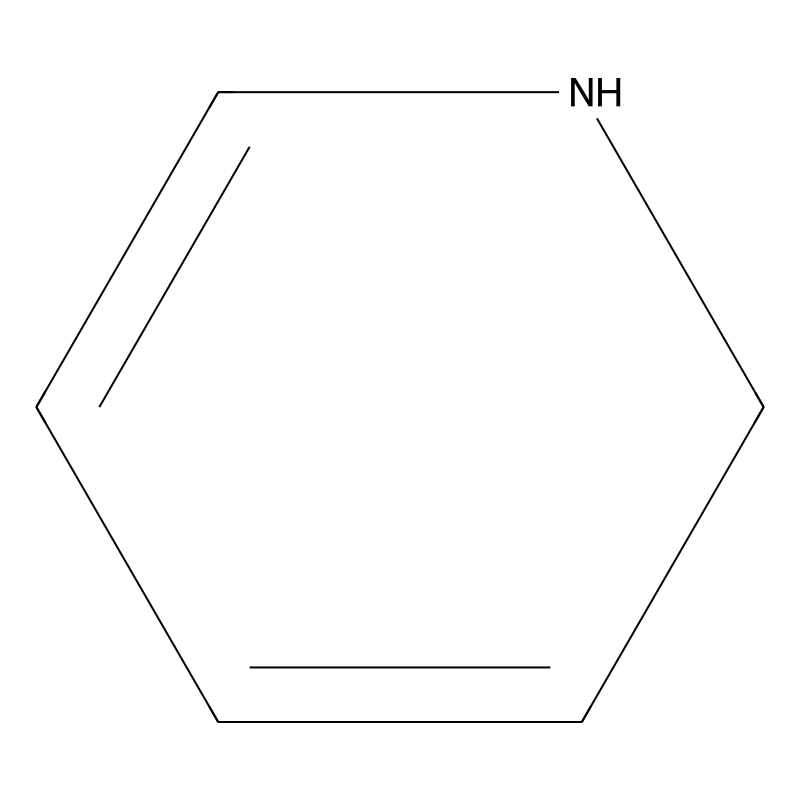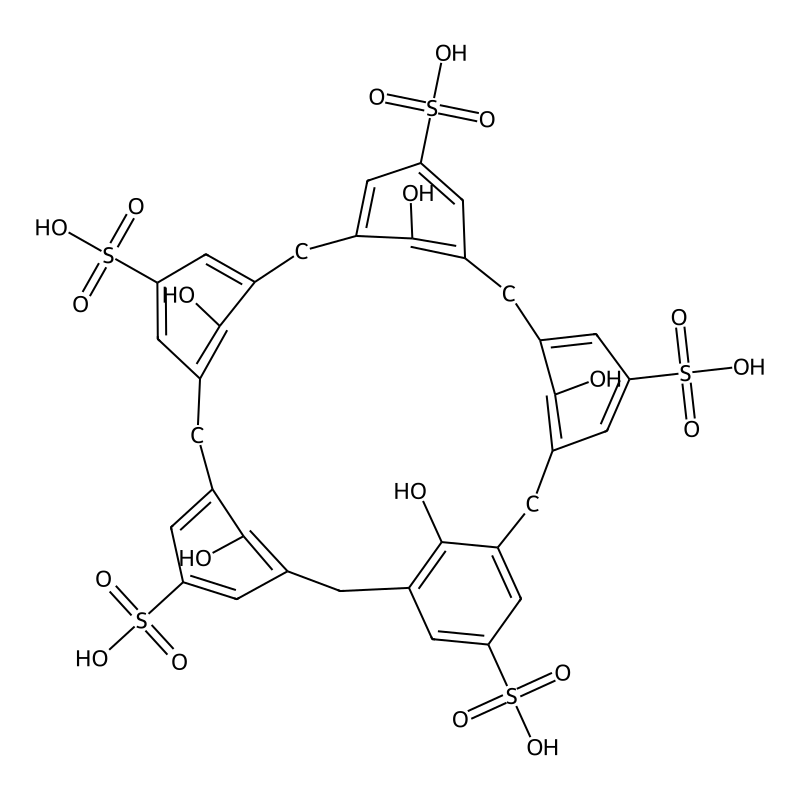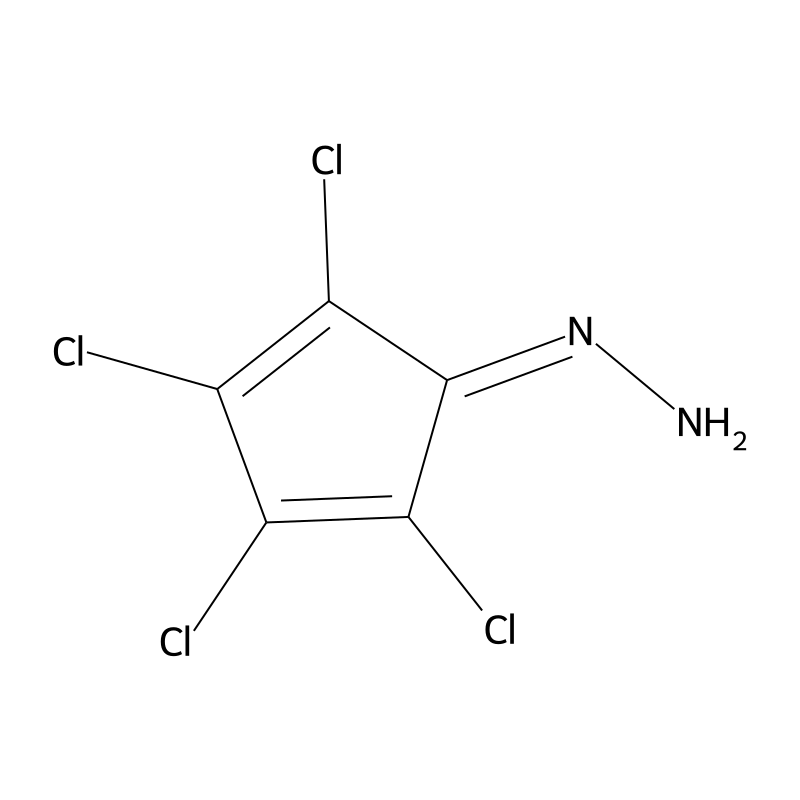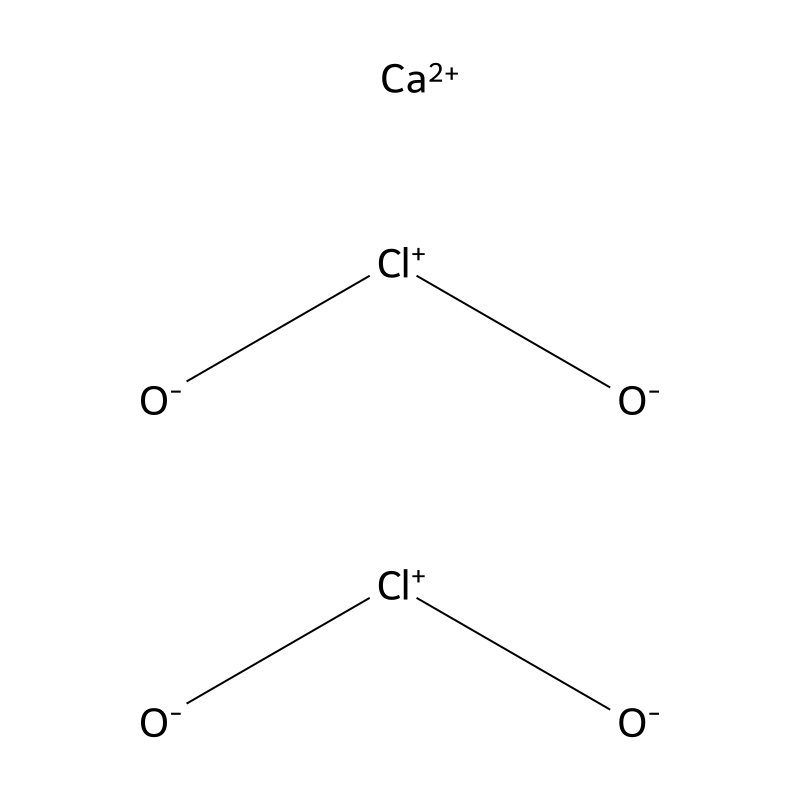Titanium tetranitrate
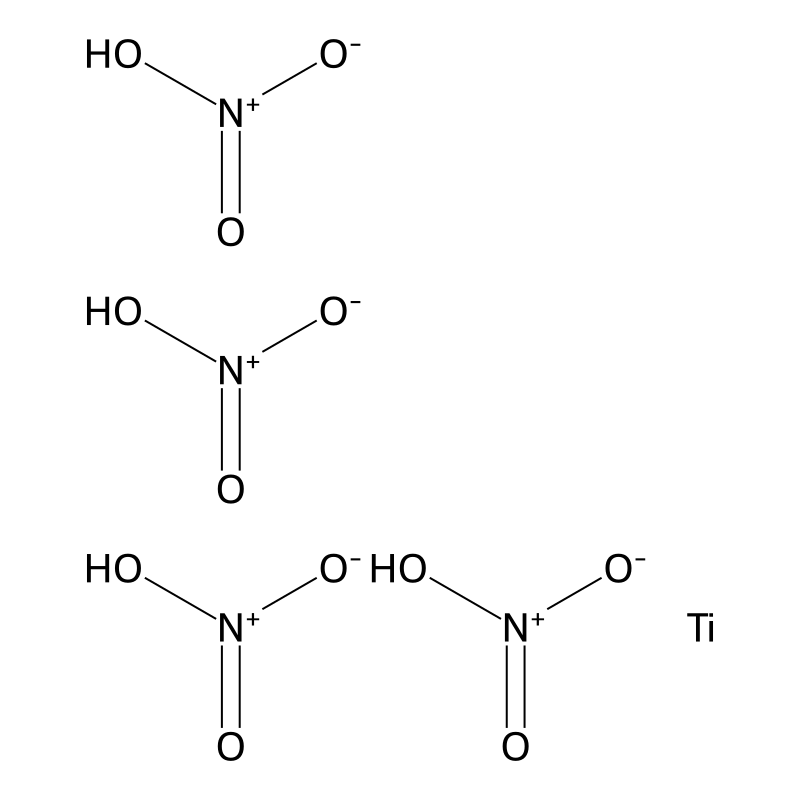
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Titanium tetranitrate, also known as titanium(IV) nitrate, is an inorganic compound with the formula . This compound appears as a hygroscopic, colorless solid that sublimes readily. It is notable for being a volatile binary transition metal nitrate, which distinguishes it from many other nitrates that are typically more stable. Titanium tetranitrate can form ill-defined hydrates when dissolved in water, and it has a molar mass of approximately 295.8866 g/mol .
- Decomposition: When heated, titanium tetranitrate decomposes to form titanium dioxide and nitrogen dioxide:
- Reactivity with Organic Compounds: The compound reacts vigorously with various organic materials, including hydrocarbons like n-dodecane and aromatic compounds such as p-dichlorobenzene and biphenyl. This reactivity makes it a potential oxidizing agent in organic synthesis .
Titanium tetranitrate can be synthesized through several methods:
- Nitration of Titanium Tetrachloride: One common method involves the nitration of titanium tetrachloride using dinitrogen pentoxide:
- Dissolution in Nitric Acid: A hydrated form of titanium tetranitrate can be produced by dissolving titanium or its oxides in concentrated nitric acid, although this process typically yields a mixture of products rather than pure titanium tetranitrate .
Titanium tetranitrate shares similarities with other metal nitrates, particularly those of transition metals. Here are some comparable compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Zirconium Nitrate | Zr(NO₃)₄ | Similar reactivity but less volatile than titanium nitrate. |
| Hafnium Nitrate | Hf(NO₃)₄ | Exhibits similar oxidation states; used in ceramics. |
| Vanadium Pentoxide | V₂O₅ | Strong oxidizing agent; used in catalysts but less volatile. |
| Chromium Nitrate | Cr(NO₃)₃ | Less hygroscopic; used in dyeing and tanning processes. |
Uniqueness of Titanium Tetranitrate
Titanium tetranitrate is unique among these compounds due to its volatility and hygroscopic nature, which allows it to sublime under certain conditions. Its ability to decompose into titanium dioxide and nitrogen dioxide upon heating further distinguishes it from other metal nitrates that may not exhibit such behavior.
GHS Hazard Statements
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Oxidizer;Corrosive
